

Spectroscopic Profile of 2-Methoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxybenzophenone**

Cat. No.: **B1295077**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxybenzophenone**, a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectra of **2-Methoxybenzophenone**.

Table 1: ^1H NMR Spectroscopic Data of 2-Methoxybenzophenone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.81	d	7.6	2H	Aromatic Protons
7.55	t	7.4	1H	Aromatic Proton
7.49-7.34	m	-	4H	Aromatic Protons
7.04	t	7.4	1H	Aromatic Proton
6.99	d	8.4	1H	Aromatic Proton
3.72	s	-	3H	Methoxy Protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxybenzophenone[1]

Chemical Shift (δ) ppm	Assignment
196.5	Carbonyl Carbon (C=O)
157.4	Aromatic Carbon (C-O)
137.8	Aromatic Carbon
133.0	Aromatic Carbon
131.9	Aromatic Carbon
129.8	Aromatic Carbon
129.6	Aromatic Carbon
128.9	Aromatic Carbon
128.2	Aromatic Carbon
120.5	Aromatic Carbon
111.5	Aromatic Carbon
55.6	Methoxy Carbon (-OCH ₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of 2-Methoxybenzophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2940, 2840	Medium	Aliphatic C-H Stretch (Methoxy)
~1660	Strong	Carbonyl (C=O) Stretch
~1595, 1480, 1450	Strong to Medium	Aromatic C=C Bending
~1240	Strong	Aryl-O Stretch (Asymmetric)
~1020	Medium	Aryl-O Stretch (Symmetric)
~750	Strong	Aromatic C-H Bending (ortho-disubstituted)

Sample Phase: Gas

UV-Vis Spectroscopic Data

Experimental UV-Vis absorption data for **2-Methoxybenzophenone** is not readily available in the public domain. Based on the structure, which contains a benzoyl chromophore and a methoxy-substituted benzene ring, significant absorption is expected in the UV region. Typically, benzophenone exhibits a strong $\pi \rightarrow \pi^*$ transition around 250 nm and a weaker, symmetry-forbidden $n \rightarrow \pi^*$ transition around 340 nm. The methoxy substituent may cause a slight bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **2-Methoxybenzophenone**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Methoxybenzophenone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Sequence: Standard single-pulse sequence
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
 - Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: 0 to 220 ppm
- Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Methoxybenzophenone** to identify its functional groups.

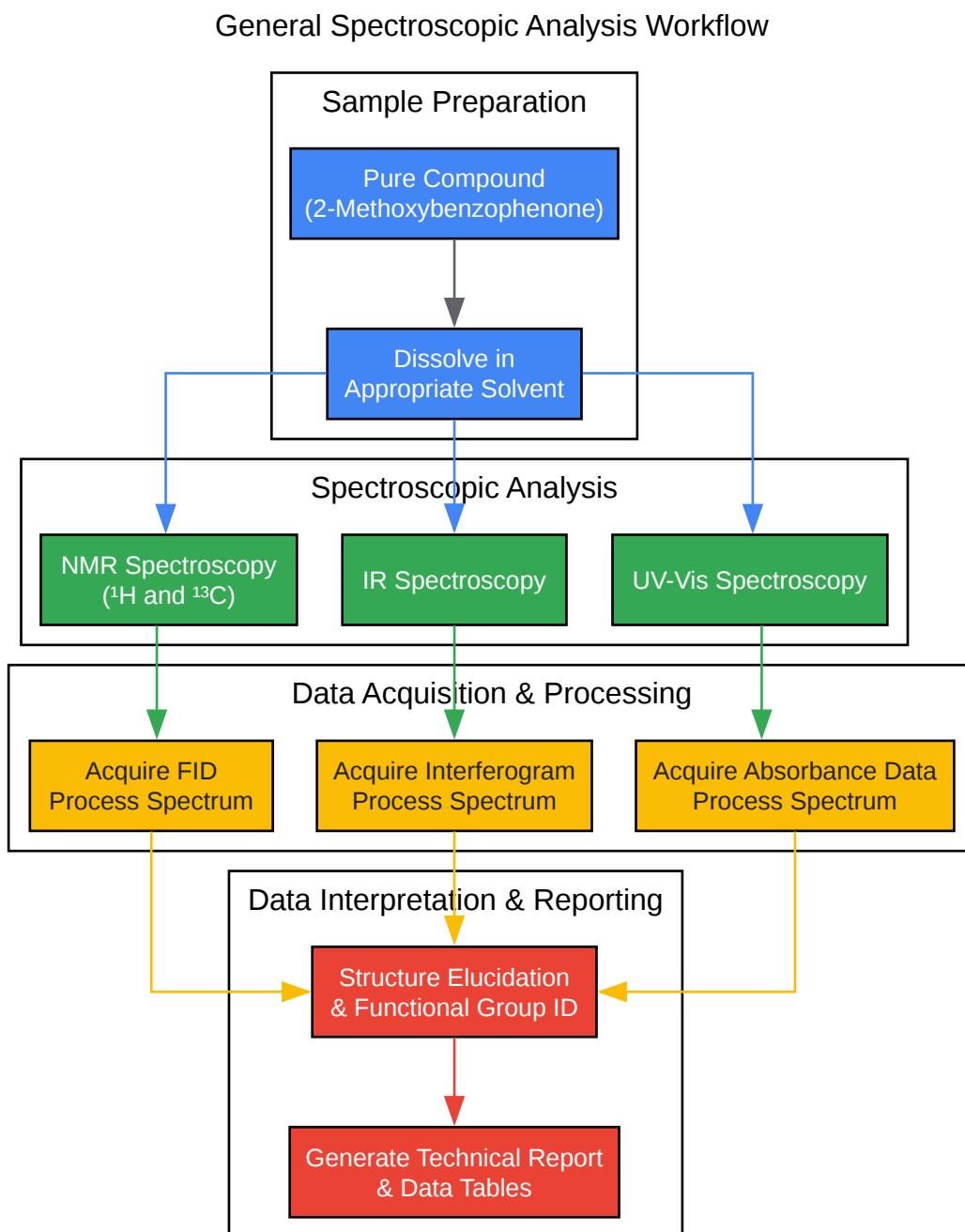
Methodology (Gas Phase):

- Sample Preparation:
 - Place a small amount of **2-Methoxybenzophenone** into a gas cell with appropriate windows (e.g., KBr).
 - Gently heat the cell to vaporize the sample, ensuring the temperature remains below the decomposition point.
- Instrument Parameters (FTIR):
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.
- Data Processing:

- The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
- The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **2-Methoxybenzophenone** to study its electronic transitions.


Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Methoxybenzophenone** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.
 - From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).
- Instrument Parameters:
 - Spectrometer: Dual-beam UV-Vis Spectrophotometer
 - Wavelength Range: 200 - 400 nm
 - Scan Speed: Medium
 - Slit Width: 1.0 nm
 - Blank: Use the pure solvent (e.g., ethanol) as a blank to zero the instrument.
- Data Acquisition and Processing:
 - Record the absorbance spectrum of the sample solution against the solvent blank.

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- The data is typically plotted as absorbance versus wavelength (nm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxybenzophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295077#spectroscopic-data-of-2-methoxybenzophenone-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com